1-(5-(t-Butyl)-2-ethoxyphenyl)ethanone
Description
1-(5-(t-Butyl)-2-ethoxyphenyl)ethanone is an acetophenone derivative featuring a tert-butyl group at the 5-position and an ethoxy substituent at the 2-position of the phenyl ring. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 220.31 g/mol. The tert-butyl group introduces significant steric bulk and lipophilicity, while the ethoxy group acts as a moderate electron-donating substituent.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C14H20O2/c1-6-16-13-8-7-11(14(3,4)5)9-12(13)10(2)15/h7-9H,6H2,1-5H3 |
InChI Key |
KMOWGTHYIGHSRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Ttert-butyl)-2-ethoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 5-(Ttert-butyl)-2-ethoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of 1-(5-(Ttert-butyl)-2-ethoxyphenyl)ethanone can be achieved through continuous flow processes. These processes allow for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Ttert-butyl)-2-ethoxyphenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used as reagents under controlled temperature conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-(5-(Ttert-butyl)-2-ethoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 1-(5-(Ttert-butyl)-2-ethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Key Structural Insights :
- Substituent Effects: Lipophilicity: The tert-butyl group in the target compound enhances lipophilicity compared to smaller alkyl groups (e.g., butyl or ethyl) or polar substituents (e.g., -OH, -OCH₃). Steric Hindrance: The bulky tert-butyl group may hinder electrophilic substitution reactions at the 5-position, unlike compounds with smaller substituents .
Physical Properties
Analysis :
- Melting Points: Chloro and hydroxyl substituents increase melting points due to hydrogen bonding (e.g., 167°C for 1-(5-Chloro-2-hydroxyphenyl)ethanone) .
- Solubility : Polar groups (-OH, -OCH₃) enhance water solubility, while alkyl/aryl groups reduce it. The target compound’s tert-butyl and ethoxy groups likely render it poorly water-soluble .
Bioactivity Comparison
Insights :
- Hydroxyl and methoxy groups correlate with anti-allergic activity, as seen in 1-(4-hydroxy-3-methoxyphenyl)ethanone .
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